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molecular formula C14H18N4S B8625635 2-(4-Cyclopropylpiperazin-1-yl)benzothiazol-6-ylamine

2-(4-Cyclopropylpiperazin-1-yl)benzothiazol-6-ylamine

Cat. No. B8625635
M. Wt: 274.39 g/mol
InChI Key: YFPVIKSMACBHNE-UHFFFAOYSA-N
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Patent
US08772285B2

Procedure details

To a solution of N-[2-(4-cyclopropylpiperazin-1-yl)benzothiazol-6-yl]-acetamide (679 mg, 2.15 mmol) in EtOH (36 mL) was added concentrated hydrochloric acid (7.2 mL). The mixture was heated at reflux for 2 h. After cooling, the mixture was neutralized with 15% sodium hydroxide. The volatiles were removed under reduced pressure and the residue was dissolved in methanol (10 mL). The mixture was filtered and the filtrate was concentrated in vacuo to give 512 mg (87%) of 2-(4-cyclopropylpiperazin-1-yl)benzothiazol-6-ylamine.
Name
N-[2-(4-cyclopropylpiperazin-1-yl)benzothiazol-6-yl]-acetamide
Quantity
679 mg
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[CH2:9][CH2:8][N:7]([C:10]3[S:11][C:12]4[CH:18]=[C:17]([NH:19]C(=O)C)[CH:16]=[CH:15][C:13]=4[N:14]=3)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.Cl.[OH-].[Na+]>CCO>[CH:1]1([N:4]2[CH2:5][CH2:6][N:7]([C:10]3[S:11][C:12]4[CH:18]=[C:17]([NH2:19])[CH:16]=[CH:15][C:13]=4[N:14]=3)[CH2:8][CH2:9]2)[CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
N-[2-(4-cyclopropylpiperazin-1-yl)benzothiazol-6-yl]-acetamide
Quantity
679 mg
Type
reactant
Smiles
C1(CC1)N1CCN(CC1)C=1SC2=C(N1)C=CC(=C2)NC(C)=O
Name
Quantity
7.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
36 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (10 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1CCN(CC1)C=1SC2=C(N1)C=CC(=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 512 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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